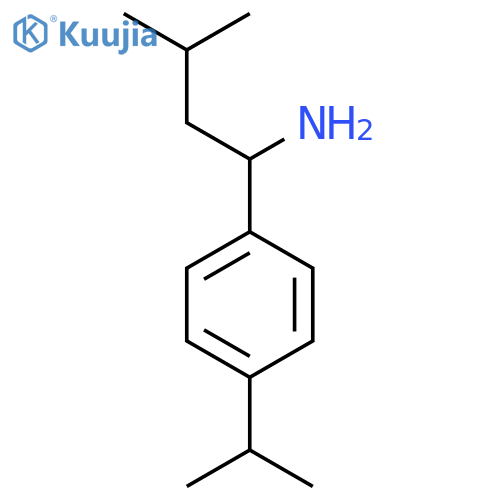

Cas no 1154330-59-2 (3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine)

1154330-59-2 structure

商品名:3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine

CAS番号:1154330-59-2

MF:C14H23N

メガワット:205.33912396431

MDL:MFCD11936018

CID:5186414

PubChem ID:43625222

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-METHYL-1-[4-(PROPAN-2-YL)PHENYL]BUTAN-1-AMINE

- 1-(4-Isopropylphenyl)-3-methylbutan-1-amine

- Benzenemethanamine, 4-(1-methylethyl)-α-(2-methylpropyl)-

- 3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine

-

- MDL: MFCD11936018

- インチ: 1S/C14H23N/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3

- InChIKey: XLEKLERNDNKEOX-UHFFFAOYSA-N

- ほほえんだ: NC(C1C=CC(=CC=1)C(C)C)CC(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 166

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242985-1.0g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 1.0g |

$557.0 | 2024-06-19 | |

| Enamine | EN300-242985-0.25g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 0.25g |

$513.0 | 2024-06-19 | |

| Enamine | EN300-242985-0.1g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 0.1g |

$490.0 | 2024-06-19 | |

| Enamine | EN300-242985-5g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 5g |

$1614.0 | 2023-09-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001800-1g |

3-Methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 1g |

¥3514.0 | 2023-04-05 | |

| Enamine | EN300-242985-0.05g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 0.05g |

$468.0 | 2024-06-19 | |

| Enamine | EN300-242985-0.5g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 0.5g |

$535.0 | 2024-06-19 | |

| Enamine | EN300-242985-10.0g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 95% | 10.0g |

$2393.0 | 2024-06-19 | |

| Enamine | EN300-242985-1g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 1g |

$557.0 | 2023-09-15 | ||

| Enamine | EN300-242985-10g |

3-methyl-1-[4-(propan-2-yl)phenyl]butan-1-amine |

1154330-59-2 | 10g |

$2393.0 | 2023-09-15 |

3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1154330-59-2 (3-methyl-1-4-(propan-2-yl)phenylbutan-1-amine) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬